

The Selectivity Profile of MFH290: A Technical Guide

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Compound of Interest

Compound Name: MFH290
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This in-depth technical guide provides a comprehensive overview of the selectivity profile of **MFH290**, a potent and highly selective covalent inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13). This document summarizes key quantitative data, details the experimental methodologies used for its characterization, and visualizes the relevant biological pathways and experimental workflows.

Executive Summary

MFH290 is a cysteine-directed covalent inhibitor that demonstrates exceptional selectivity for CDK12 and CDK13 over other cyclin-dependent kinases and the broader kinome.^{[1][2]} It achieves this by forming a covalent bond with a specific cysteine residue (Cys-1039 in CDK12) located in the kinase domain.^{[1][2][3][4]} This targeted inhibition of CDK12/13 leads to the suppression of phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II, which in turn reduces the expression of key DNA damage repair genes.^{[1][3][4]} The high selectivity of **MFH290** minimizes off-target effects, a critical attribute for a therapeutic candidate. This guide presents the quantitative kinase profiling data for **MFH290** and the experimental protocols used to generate this data.

Data Presentation: Quantitative Selectivity Profile of MFH290

The following table summarizes the in vitro potency of **MFH290** against a panel of human cyclin-dependent kinases. The data clearly illustrates the high selectivity of **MFH290** for CDK12 and CDK13.

Target Kinase	Potency (nM)	Assay Platform
CDK12	25	Radioisotope
CDK13	49	Radioisotope
CDK9	114	Adapta
CDK2	120	Z'-Lyte
CDK3	366	LanthaScreen™ Eu
CDK1	1470	Z'-Lyte
CDK5	1130	Z'-Lyte
CDK14	3130	LanthaScreen™ Eu
CDK16	3830	LanthaScreen™ Eu
CDK8	4490	LanthaScreen™ Eu
CDK7	6020	Adapta
CDK4	>10000	Adapta
CDK6	>10000	Adapta

Data sourced from the Gray Lab, Dana-Farber Cancer Institute.[5]

Experimental Protocols

The selectivity of **MFH290** was determined using a variety of biochemical kinase assays. The general principles of these assays are outlined below.

Radiometric Kinase Assay (for CDK12 and CDK13)

This assay is considered a gold standard for measuring kinase activity.^[6] It directly measures the transfer of a radiolabeled phosphate from ATP to a substrate by the kinase.

- **Reaction Setup:** The kinase, a suitable substrate (e.g., a peptide or protein), the test compound (**MFH290**), and radioactively labeled ATP ($[\gamma\text{-}^{32}\text{P}]\text{ATP}$ or $[\gamma\text{-}^{33}\text{P}]\text{ATP}$) are combined in a reaction buffer.^{[6][7][8]}
- **Incubation:** The reaction is incubated at a controlled temperature to allow the kinase to phosphorylate the substrate.
- **Separation:** The phosphorylated substrate is separated from the unreacted radiolabeled ATP. This is commonly achieved by spotting the reaction mixture onto a phosphocellulose paper or membrane that binds the substrate, followed by washing steps to remove unincorporated ATP.^{[7][9]}
- **Detection:** The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter or a phosphorimager.^{[7][8]}
- **Data Analysis:** The potency of the inhibitor (e.g., IC₅₀) is determined by measuring the reduction in substrate phosphorylation at various inhibitor concentrations.

Z'-Lyte™ Kinase Assay

The Z'-Lyte™ assay is a fluorescence resonance energy transfer (FRET)-based method that measures kinase activity by detecting the phosphorylation of a synthetic peptide substrate.

- **Principle:** The assay uses a peptide substrate labeled with two different fluorophores (a donor and an acceptor). In the absence of phosphorylation, a specific protease cleaves the peptide, separating the fluorophores and disrupting FRET. When the kinase phosphorylates the peptide, the protease can no longer cleave it, and FRET is maintained.^{[4][10][11]}
- **Reaction Steps:**
 - The kinase reaction is performed by incubating the kinase, ATP, the FRET-peptide substrate, and the test compound.

- A "Development Reagent" containing the site-specific protease is then added.[10]
- Detection: The fluorescence is measured at two wavelengths (for the donor and acceptor fluorophores). The ratio of these emissions is used to calculate the extent of phosphorylation. [11]
- Data Analysis: A decrease in the emission ratio in the presence of an inhibitor indicates inhibition of kinase activity.

LanthaScreen™ Eu Kinase Binding Assay

This is a time-resolved FRET (TR-FRET) assay that measures the binding of an inhibitor to the kinase active site.

- Principle: The assay relies on the displacement of a fluorescently labeled ATP-competitive tracer from the kinase by a test compound. The kinase is labeled with a europium (Eu) chelate, and the tracer is labeled with an Alexa Fluor® 647 dye. When the tracer is bound to the kinase, FRET occurs between the Eu donor and the Alexa Fluor® acceptor.[1][5][12]
- Assay Components: The assay mixture contains the kinase (often tagged, e.g., with GST or His), a Eu-labeled anti-tag antibody, the fluorescent tracer, and the test compound.[2][13]
- Detection: The TR-FRET signal is measured. Inhibition is detected as a decrease in the FRET signal due to the displacement of the tracer by the inhibitor.[1][5]

Adapta™ Universal Kinase Assay

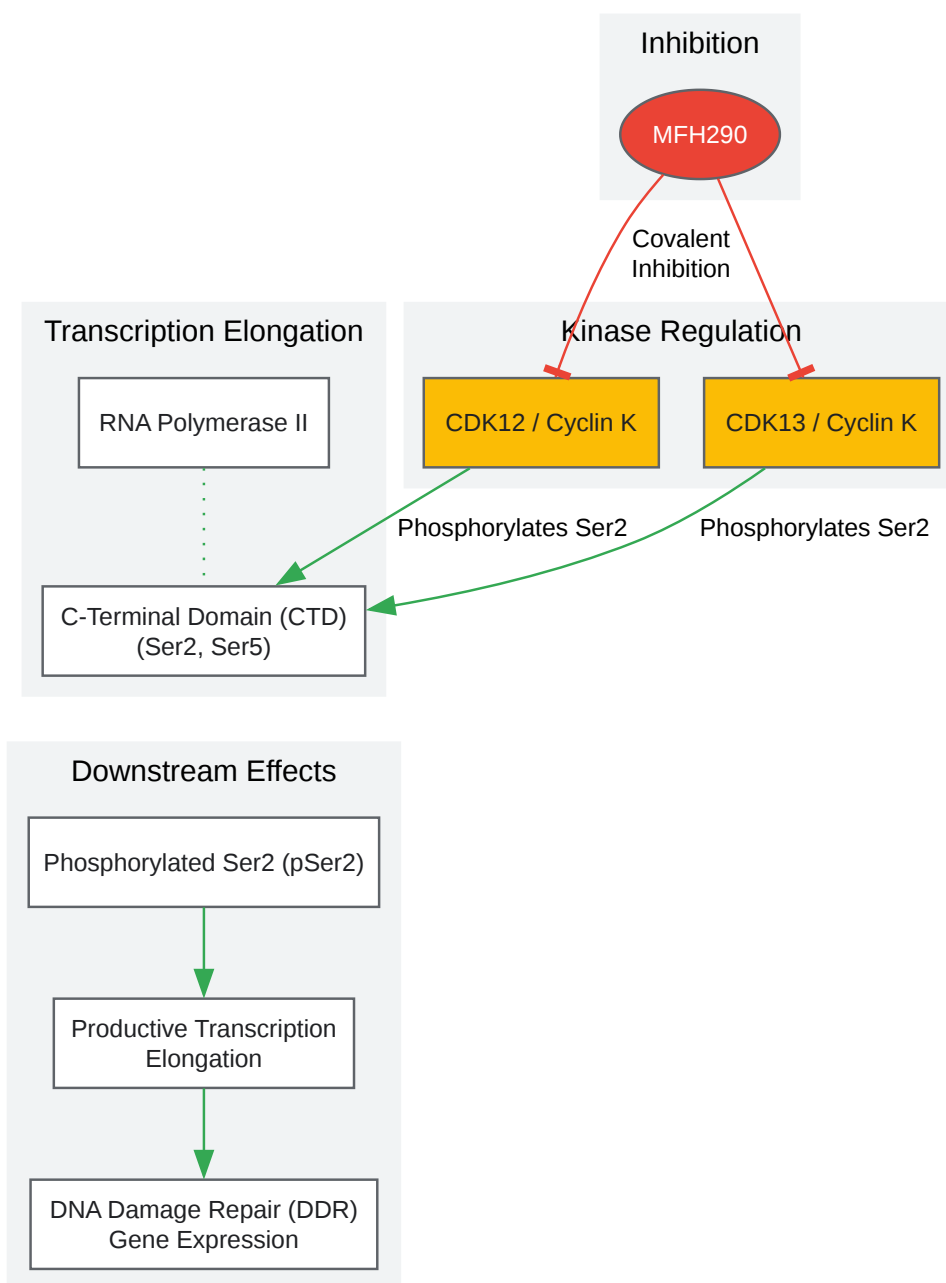
The Adapta™ assay is a TR-FRET-based immunoassay that quantifies kinase activity by detecting the amount of ADP produced during the kinase reaction.

- Principle: This assay is based on the competition between ADP generated by the kinase reaction and a fluorescently labeled ADP tracer for binding to a Eu-labeled anti-ADP antibody.[3][14][15]
- Reaction and Detection:
 - The kinase reaction is performed in the presence of ATP, a substrate, and the test compound.

- After the kinase reaction, a detection solution containing the Eu-anti-ADP antibody, the Alexa Fluor® 647-labeled ADP tracer, and EDTA (to stop the kinase reaction) is added.[3]
[14]
- Data Analysis: An increase in the TR-FRET signal in the presence of an inhibitor indicates a decrease in ADP production and thus, inhibition of kinase activity.[15]

Visualizations

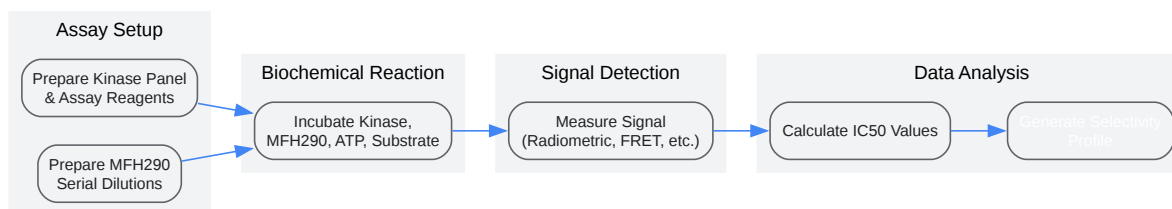
Signaling Pathway of CDK12/13 and MFH290 Inhibition



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Caption: Signaling pathway of CDK12/13 and the mechanism of **MFH290** inhibition.

Experimental Workflow for Kinase Selectivity Profiling



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Caption: General experimental workflow for determining the kinase selectivity profile of **MFH290**.

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